5-(Benzyloxy)-1-methyl-1h-indole
Overview
Description
Synthesis Analysis
The synthesis of 5-(Benzyloxy)-1-methyl-1H-indole derivatives typically involves multi-step reactions starting from basic aromatic compounds. For example, one reported synthesis route involves the benzylation, reduction, bromination, and the Bischler-Möhlau synthesis starting from 4-nitrophenol and 1-(4-hydroxyphenyl)propan-1-one, demonstrating the compound's accessibility through relatively straightforward chemical transformations that are suitable for industrial preparation due to their low cost, mild conditions, and high yield (L. Zuo, 2014).
Molecular Structure Analysis
The molecular structure of 5-(Benzyloxy)-1-methyl-1H-indole and its derivatives can exhibit interesting geometrical and electronic characteristics. For instance, derivatives with additional substituents on the indole framework have been analyzed to reveal how these groups influence the molecule's conformation and electronic properties. The benzyl group, for example, can adopt specific geometrical orientations relative to the indole ring, which can affect the molecule's reactivity and interactions with other chemical entities (Gustavo Pozza Silveira, A. Oliver, B. Noll, 2013).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approach : 5-Benzyloxy-1-methyl-1H-indole derivatives have been synthesized through various chemical processes. For instance, 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole was created using benzylation, reduction, bromination, and the Bischler-Möhlau synthesis, noted for its industrial applicability due to low cost, mild conditions, minimal side reactions, and high yield (Zuo, 2014).
- Nucleophilic Reactivities : The nucleophilic reactivities of various indoles, including 5-(Benzyloxy)-1-methyl-1H-indole, have been investigated, highlighting their interactions with different benzhydryl cations and providing insights into their chemical behavior (Lakhdar et al., 2006).
Antioxidant and Antimicrobial Properties
- Antioxidant Activities : Certain derivatives, such as 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione, have demonstrated significant antioxidant activities, including scavenging of DPPH and superoxide radicals, and lipid peroxidation inhibition effects (Baytas et al., 2012).
- Antimicrobial Evaluation : Some 5-(Benzyloxy)-1-methyl-1H-indole derivatives have shown antimicrobial activities, with compounds containing 1,2,4-triazole-5(4H)-thione moiety demonstrating slight activity against various microorganisms (Baytas et al., 2012).
Potential Therapeutic Applications
- Antitumor and Anticancer Properties : Several studies have explored the antitumor and anticancer properties of 5-(Benzyloxy)-1-methyl-1H-indole derivatives. For example, 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles were found to be a promising class of antineoplastic agents (Nguyen et al., 1990). Similarly, novel 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles showed significant antiproliferative activity against various cancer cell lines (Wang et al., 2012).
properties
IUPAC Name |
1-methyl-5-phenylmethoxyindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-17-10-9-14-11-15(7-8-16(14)17)18-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFZKYABNMMQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293357 | |
Record name | 5-(benzyloxy)-1-methyl-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-1-methyl-1h-indole | |
CAS RN |
2439-68-1 | |
Record name | 1-Methyl-5-(phenylmethoxy)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2439-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 88889 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2439-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(benzyloxy)-1-methyl-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL-5-BENZYLOXYINDOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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